2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride
Overview
Description
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is known for its unique structure, which includes a phenyl group, a propenyl group, and an aminoethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride typically involves the reaction of 3-phenyl-2-propen-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-Phenyl-2-propen-1-amine and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of hydrochloric acid at a temperature of around 25-30°C.
Product Formation: The product, this compound, is obtained as a solid after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol
- **2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethylamine
- **2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}propanol .
Uniqueness
2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[(E)-3-phenylprop-2-enyl]amino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-9-12-8-4-7-11-5-2-1-3-6-11;/h1-7,12-13H,8-10H2;1H/b7-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAYPUGHNTUPG-KQGICBIGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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